bpr1j-097

Catalog No.
S548028
CAS No.
1327167-19-0
M.F
C27H28N6O3S
M. Wt
516.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bpr1j-097

CAS Number

1327167-19-0

Product Name

bpr1j-097

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C27H28N6O3S

Molecular Weight

516.61

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BPR1J097; BPR1J-097; BPR1J 097; BPR1-J097; BPR1 J097; BPR1J097

Description

The exact mass of the compound N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is 516.19436 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is currently limited. Publicly available resources such as PubChem [] and the Chemical Abstracts Service (CAS) do not indicate any known uses or ongoing research efforts.

  • Pyrazole ring

    Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities []. They are present in many pharmaceuticals, including anti-inflammatory and antiplatelet medications [].

  • Benzenesulfonamide group

    This functional group is often used in medicinal chemistry to improve a drug's solubility and bioavailability [].

  • 4-(4-methylpiperazin-1-yl)benzamide

    This portion of the molecule contains a piperazine ring, commonly found in various drugs, including some antidepressants and antipsychotics []. The benzamide group can also play a role in protein-ligand interactions, a crucial aspect of drug design [].

Based on these components, N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide could be a candidate for research in various areas like:

  • Discovery of novel therapeutics

    The combination of pyrazole, benzenesulfonamide, and piperazine moieties suggests the potential for this compound to interact with biological targets relevant to different diseases.

  • Medicinal chemistry

    Studies could focus on optimizing the structure of this molecule to improve its potency, selectivity, and pharmacokinetic properties.

BPR1J-097 is a novel compound classified as a potent inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This compound has garnered attention due to its significant role in targeting FLT3 mutations, particularly in acute myeloid leukemia, where FLT3 plays a critical role in tumorigenesis. The chemical structure of BPR1J-097 is characterized by the formula:

N1(33[(phenylsulfonyl)amino]phenyl1H5pyrazolyl)4(4methylpiperazino)benzamideN^1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide

This structure allows for its selective binding and inhibition of FLT3, making it a potential therapeutic agent in hematological malignancies .

BPR1J-097 primarily functions through its interaction with the ATP-binding site of the FLT3 kinase. The compound's mechanism involves competitive inhibition, where it prevents the phosphorylation of substrates that are essential for FLT3 signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in FLT3-dependent leukemic cells .

BPR1J-097 exhibits notable biological activity, particularly against FLT3-internal tandem duplication (ITD) mutations found in acute myeloid leukemia. The compound has an inhibitory concentration (IC50) of approximately 11 nM, indicating its potency in blocking FLT3 activity. In vitro studies demonstrate that BPR1J-097 effectively induces apoptosis and inhibits the growth of leukemic cells harboring FLT3 mutations .

The synthesis of BPR1J-097 involves multi-step organic reactions that typically include:

  • Formation of the Pyrazole Ring: This step often employs cyclization reactions involving hydrazine derivatives.
  • Sulfonamide Formation: The introduction of the phenylsulfonyl group is achieved through sulfonation reactions.
  • Final Coupling: The final product is synthesized by coupling various intermediates to achieve the desired benzamide structure.

These synthetic routes allow for modifications that can enhance the compound's efficacy and selectivity against FLT3 .

BPR1J-097 is primarily investigated for its therapeutic potential in treating acute myeloid leukemia, particularly in patients with FLT3 mutations. Its ability to selectively inhibit FLT3 makes it a candidate for targeted therapies, potentially improving patient outcomes compared to conventional chemotherapy. Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant leukemic strains .

Studies on BPR1J-097 have focused on its interaction with various kinases. Notably, while it shows strong inhibitory activity against FLT3, it also exhibits weaker activity against related kinases such as:

  • FLT1 (VEGFR1): Approximately 15% inhibition.
  • KDR (VEGFR2): Approximately 69% inhibition.

These interactions suggest that while BPR1J-097 is selective for FLT3, it may also affect other pathways indirectly, which warrants further investigation into its safety profile and off-target effects .

BPR1J-097 shares structural and functional similarities with several other kinase inhibitors. Notable compounds include:

Compound NameTarget KinaseIC50 (nM)Unique Features
BPR1J-340FLT325Broader kinase inhibition profile
QuizartinibFLT340Approved for clinical use
SorafenibMultiple kinases (including VEGFR2)10Multi-targeted approach

Uniqueness of BPR1J-097

BPR1J-097 is distinguished by its high specificity towards FLT3 with minimal off-target effects compared to similar compounds like BPR1J-340 and Quizartinib. Its design focuses on maximizing efficacy against FLT3 mutations while reducing potential side effects associated with broader kinase inhibition .

Molecular Structure and Composition

BPR1J-097 represents a novel synthetic compound characterized by a complex heterocyclic framework that integrates multiple pharmacologically relevant structural motifs [3]. The molecular architecture consists of a central pyrazole ring system that serves as a linking bridge between two distinct aromatic domains: a sulfonamide-substituted phenyl ring and a piperazine-substituted benzamide moiety [3] [9]. This hybrid structure incorporates six nitrogen atoms distributed across the pyrazole core, piperazine ring, and amide linkages, along with three oxygen atoms present in the sulfonamide and amide functional groups [4] [8].

The compound's structural framework can be described as a pyrazole-benzamide hybrid that exhibits a non-planar three-dimensional conformation due to the presence of saturated piperazine ring and the spatial orientation of the sulfonamide substituent [22]. The molecular composition includes twenty-seven carbon atoms forming the aromatic and heterocyclic framework, twenty-eight hydrogen atoms, and a single sulfur atom within the sulfonamide pharmacophore [4] [8] [9].

Chemical Formula and Molecular Weight

The molecular formula of BPR1J-097 in its free base form is C₂₇H₂₈N₆O₃S, corresponding to a molecular weight of 516.61 to 516.62 grams per mole [4] [8] [9]. The hydrochloride salt form, which is commonly utilized in research applications, possesses the molecular formula C₂₇H₂₉ClN₆O₃S with a molecular weight of 553.07 to 553.08 grams per mole [2] [6] [7].

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
Free BaseC₂₇H₂₈N₆O₃S516.61-516.621327167-19-0
Hydrochloride SaltC₂₇H₂₉ClN₆O₃S553.07-553.081327167-19-0 (free base)

The Chemical Abstracts Service registry number for BPR1J-097 is 1327167-19-0, which refers to the free base form of the compound [4] [5] [8] [9].

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for BPR1J-097 is 4-(4-methylpiperazin-1-yl)-N-(5-(3-(phenylsulfonamido)phenyl)-1H-pyrazol-3-yl)benzamide [13] [22]. An alternative IUPAC designation recognized in chemical databases is N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide [3] [9] [13].

The compound is also referenced by several synonyms in scientific literature, including BPR1J 097, BPR1J097, CS-2096, and CS-2356 [9]. The hydrochloride salt form is designated as BPR1J-097 hydrochloride in pharmaceutical and research contexts [2] [6] [7].

Structural Features and Functional Groups

BPR1J-097 exhibits a complex arrangement of functional groups that contribute to its chemical and biological properties [22]. The primary structural features include a central 1H-pyrazole ring that connects two aromatic domains through amide and carbon-carbon linkages [3] [9].

Structural ComponentDescriptionPosition/Function
Pyrazole Ring1H-pyrazol-3-yl and 1H-pyrazol-5-yl linkageCentral connecting framework
Benzamide Moiety4-(4-methylpiperazin-1-yl)benzamideTerminal group with piperazine substitution
Sulfonamide GroupPhenylsulfonamide pharmacophoreMeta-position on phenyl ring
Piperazine Ring4-methylpiperazin-1-yl substituentPara-position on benzamide phenyl
Aromatic SystemsMultiple phenyl ringsStructural rigidity and π-π interactions

The benzamide functional group contains a carbonyl carbon bonded to a nitrogen atom, forming an amide linkage that connects the pyrazole core to the piperazine-substituted aromatic ring [22]. The sulfonamide group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a phenyl ring, representing a key pharmacophore element [3] [14].

The piperazine ring system is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, with a methyl substituent attached to the nitrogen at position 4 [23] [25]. This structural feature imparts conformational flexibility and contributes to the compound's solubility characteristics [23].

Sulfonamide Pharmacophore Characteristics

The sulfonamide pharmacophore in BPR1J-097 represents a critical structural element that significantly influences the compound's biological activity [3] [14]. This functional group is positioned at the meta location of the phenyl ring connected to the pyrazole core, which is essential for optimal pharmacological activity [3]. Structure-activity relationship studies have demonstrated that the meta-position placement of the sulfonamide group is preferred over alternative positions for maintaining cellular potency [3].

The sulfonamide pharmacophore exhibits characteristics similar to other selective receptor ligands, particularly in its ability to function as a hydrogen bond acceptor region [11]. The sulfonamide group contains three potential hydrogen bond acceptor sites: the two oxygen atoms double-bonded to sulfur and the nitrogen atom [11]. This configuration enables the formation of multiple intermolecular interactions with target proteins [11].

Research has shown that replacement of the sulfonamide group with alternative functional groups, such as urea, results in significant loss of cellular potency, highlighting the importance of this specific pharmacophore [3]. The sulfonamide moiety contributes to the compound's selectivity profile and binding affinity characteristics [14].

Physical Properties

BPR1J-097 exists as a white to off-white crystalline solid under standard laboratory conditions [2] [6] [12]. The compound demonstrates limited aqueous solubility, requiring ultrasonic treatment to achieve dissolution in water at concentrations up to 2 milligrams per milliliter, equivalent to 3.62 millimolar [2] [6]. Enhanced solubility is observed in dimethyl sulfoxide, where concentrations of 6 to 10 milligrams per milliliter can be achieved with ultrasonic treatment and warming, corresponding to approximately 10.85 millimolar [2] [6].

Physical PropertyValueConditions
AppearanceWhite to off-white solidRoom temperature
Physical StateCrystalline solidStandard conditions
Solubility in Water2 mg/mL (3.62 mM)Ultrasonic treatment required
Solubility in DMSO6-10 mg/mL (10.85 mM)Ultrasonic and warming required
Purity98-99.44%Commercial preparations
Storage Temperature4°CSealed, away from moisture

The compound exhibits hygroscopic properties and requires storage under controlled conditions to maintain chemical integrity [12]. Recommended storage conditions include temperatures of 4 degrees Celsius in sealed containers protected from moisture [2] [6] [12]. For solution preparations, storage at minus 80 degrees Celsius allows stability for up to six months, while storage at minus 20 degrees Celsius maintains stability for one month [2] [6] [12].

Chemical Stability and Degradation Pathways

BPR1J-097 demonstrates moderate chemical stability under standard laboratory conditions when stored as a solid powder [12]. The compound exhibits thermal stability with no decomposition observed when stored according to recommended conditions [12]. Chemical stability analysis indicates that the compound remains stable when protected from moisture, oxidizing agents, and extreme temperatures [12].

The primary degradation pathways for BPR1J-097 involve hydrolysis of the amide bonds and oxidation of the sulfur-containing sulfonamide group [12] [20]. Under acidic or basic conditions, the benzamide linkage may undergo hydrolytic cleavage, leading to the formation of degradation products [16] [18]. The sulfonamide functional group can be susceptible to oxidative degradation when exposed to strong oxidizing agents [12].

Photostability studies indicate that BPR1J-097 exhibits limited photodegradation under standard laboratory lighting conditions [12]. However, prolonged exposure to ultraviolet radiation may result in structural modifications, particularly affecting the aromatic ring systems [12]. The compound shows incompatibility with strong acids, strong oxidizing agents, and moisture, which can accelerate degradation processes [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

516.19436

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lin WH, Jiaang WT, Chen CW, Yen KJ, Hsieh SY, Yen SC, Chen CP, Chang KY, Chang CY, Chang TY, Huang YL, Yeh TK, Chao YS, Chen CT, Hsu JT. BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML. Br J Cancer. 2012 Jan 31;106(3):475-81. doi: 10.1038/bjc.2011.564. Epub 2011 Dec 20. PubMed PMID: 22187040; PubMed Central PMCID: PMC3273346.

Explore Compound Types